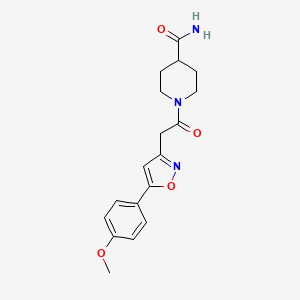

1-(2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of isoxazoles has been an interesting field of study for decades. Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis

The isoxazole ring is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades. The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on the specific compound. For example, the compound “([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine” has an empirical formula of C11H12N2O2 and a molecular weight of 204.23 .Applications De Recherche Scientifique

- Application : Researchers have investigated the anti-inflammatory potential of this compound. By modulating inflammatory pathways, it could serve as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease .

- Application : Studies suggest that 1-(2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide inhibits cancer cell growth. Researchers explore its efficacy against specific cancer types, such as breast, lung, or colon cancer .

- Application : Investigations have focused on whether this compound can inhibit viral replication. It may be a candidate for antiviral drug development .

- Application : Researchers explore whether this compound affects blood pressure, vascular function, or platelet aggregation. It could contribute to cardiovascular drug development .

- Application : Preclinical studies investigate whether 1-(2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide protects neurons, reduces oxidative stress, or modulates neurotransmitter systems .

- Application : Researchers explore whether this compound influences glucose metabolism, lipid profiles, or insulin sensitivity. It could contribute to managing metabolic syndrome .

Anti-Inflammatory Activity

Anticancer Properties

Antiviral Potential

Cardiovascular Effects

Neuroprotective Properties

Metabolic Syndrome Management

Mécanisme D'action

Safety and Hazards

Orientations Futures

Given the wide range of biological activities exhibited by isoxazole derivatives, they continue to be a rich source of new compounds having promising biological activities. The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Propriétés

IUPAC Name |

1-[2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-24-15-4-2-12(3-5-15)16-10-14(20-25-16)11-17(22)21-8-6-13(7-9-21)18(19)23/h2-5,10,13H,6-9,11H2,1H3,(H2,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGXVWOMMPCRBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC(CC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2615771.png)

![(4-(Cyclopropylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2615787.png)

![3-butyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2615791.png)

![3-[[4-(3-Chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2615792.png)